molecular formula C14H18ClNO2 B14201294 (6S)-4-tert-butyl-6-(4-chlorophenyl)morpholin-3-one CAS No. 920798-30-7

(6S)-4-tert-butyl-6-(4-chlorophenyl)morpholin-3-one

Cat. No.: B14201294
CAS No.: 920798-30-7
M. Wt: 267.75 g/mol
InChI Key: KGDCQDNYWPNKJO-GFCCVEGCSA-N
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Description

(6S)-4-tert-butyl-6-(4-chlorophenyl)morpholin-3-one is a synthetic organic compound that belongs to the class of morpholinones These compounds are characterized by a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-4-tert-butyl-6-(4-chlorophenyl)morpholin-3-one typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenating agent, such as thionyl chloride.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst, such as aluminum chloride.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl halide reacts with the morpholine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors and high-throughput screening techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6S)-4-tert-butyl-6-(4-chlorophenyl)morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (6S)-4-tert-butyl-6-(4-chlorophenyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-6-phenylmorpholin-3-one: Lacks the chlorophenyl group.

    6-(4-chlorophenyl)morpholin-3-one: Lacks the tert-butyl group.

    4-tert-butylmorpholin-3-one: Lacks both the chlorophenyl and phenyl groups.

Uniqueness

(6S)-4-tert-butyl-6-(4-chlorophenyl)morpholin-3-one is unique due to the presence of both the tert-butyl and chlorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

920798-30-7

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

(6S)-4-tert-butyl-6-(4-chlorophenyl)morpholin-3-one

InChI

InChI=1S/C14H18ClNO2/c1-14(2,3)16-8-12(18-9-13(16)17)10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3/t12-/m1/s1

InChI Key

KGDCQDNYWPNKJO-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)N1C[C@@H](OCC1=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C)N1CC(OCC1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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